molecular formula C12H18S2 B7994691 Methyl 2-(iso-pentylthio)phenyl sulfide

Methyl 2-(iso-pentylthio)phenyl sulfide

Cat. No.: B7994691
M. Wt: 226.4 g/mol
InChI Key: RCIPERPWVLFIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(iso-pentylthio)phenyl sulfide is an organic compound characterized by the presence of a methyl group attached to a phenyl ring, which is further substituted with an iso-pentylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(iso-pentylthio)phenyl sulfide typically involves the reaction of 2-bromomethylphenyl sulfide with iso-pentylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(iso-pentylthio)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Substitution: The methyl group can participate in electrophilic aromatic substitution reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Brominated or nitrated derivatives.

    Reduction: Reduced thioether derivatives.

Scientific Research Applications

Methyl 2-(iso-pentylthio)phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(iso-pentylthio)phenyl sulfide involves its interaction with specific molecular targets The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules

Comparison with Similar Compounds

Similar Compounds

    Methyl phenyl sulfide: Lacks the iso-pentylthio group, making it less sterically hindered.

    Ethyl 2-(iso-pentylthio)phenyl sulfide: Similar structure but with an ethyl group instead of a methyl group.

    Methyl 2-(tert-butylthio)phenyl sulfide: Contains a tert-butylthio group, which provides different steric and electronic properties.

Uniqueness

Methyl 2-(iso-pentylthio)phenyl sulfide is unique due to the presence of the iso-pentylthio group, which imparts distinct steric and electronic characteristics

Properties

IUPAC Name

1-(3-methylbutylsulfanyl)-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18S2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIPERPWVLFIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.